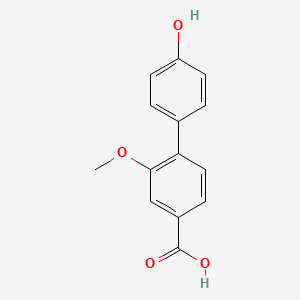

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Description

Overview of Biphenyl (B1667301) Derivatives in Contemporary Medicinal Chemistry Research

The biphenyl moiety is a foundational structure in a vast number of pharmacologically active agents. arabjchem.orgresearchgate.net Its utility stems from its role as a key "biaryl" axis in molecules that target a wide array of biological systems. arabjchem.org Researchers have successfully developed biphenyl derivatives with a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, antifungal, antihypertensive, and anti-proliferative properties. ajgreenchem.comresearchgate.netrsc.org

The versatility of the biphenyl scaffold has led to its incorporation into numerous patented and marketed drugs. ajgreenchem.comrsc.org Notable examples include:

Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) derived from biphenyl carboxylic acid, used for its analgesic, anti-inflammatory, and antipyretic effects. ajgreenchem.com

Fenbufen: Another NSAID from the biphenyl class, primarily employed for treating inflammation associated with conditions like osteoarthritis and ankylosing spondylitis. ajgreenchem.com

Losartan: An antihypertensive drug that features a biphenyl structure linked to an imidazole (B134444) ring, demonstrating the scaffold's role in creating potent angiotensin II receptor antagonists. arabjchem.org

These examples underscore the biphenyl framework's importance as a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant therapeutic value across different disease areas. ajgreenchem.comrsc.org

Rationale for Investigating the Academic Significance of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Within the broad and well-established class of biphenyl derivatives, specific congeners continue to be subjects of academic investigation to uncover novel biological activities. This compound (CAS Number: 1261901-65-8) is one such compound that has drawn scientific interest due to its potential as a modulator of a critical cellular enzyme.

The primary rationale for its investigation stems from the search for novel activators of the 5′-adenosine monophosphate-activated protein kinase (AMPK). AMPK is a central regulator of cellular metabolism, and its activation is a therapeutic target for metabolic diseases such as type 2 diabetes mellitus, non-alcoholic fatty liver disease, and even cancer. thieme-connect.comthieme-connect.com

A 2022 study by Kirchweger et al. identified this compound as a potential direct allosteric activator of AMPK through an integrated workflow combining in silico screening and in vitro validation. thieme-connect.comthieme-connect.com The compound was selected from a database of virtual hits and tested for its ability to directly activate human AMPK α₁β₁γ₁ in a luminescence-based kinase assay. This assay measures the depletion of ATP as AMPK phosphorylates its substrate, with lower luminescence indicating higher kinase activity.

The research found that this compound induced a modest but measurable activation of AMPK. thieme-connect.comthieme-connect.com This finding is significant as it validates the in silico predictions and establishes the compound as a hit for a fundamentally important biological target. The specific substitution pattern—a hydroxyl group on one phenyl ring and methoxy (B1213986) and carboxylic acid groups on the other—is crucial for its interaction within the allosteric drug and metabolite (ADaM) binding site of the AMPK enzyme. thieme-connect.com The investigation into this specific molecule contributes to the broader understanding of the structure-activity relationships required for AMPK activation and provides a starting point for the design of more potent biphenyl-based metabolic regulators.

Table 1: In Vitro AMPK Activation Data for this compound

| Compound ID (CAS) | In Silico Score (lus) | In Silico Score (4cfe) | In Vitro Fold Activation (vs. Vehicle Control) |

| 1261901-65-8 | 1.35 | -7.5 | 1.06 ± 0.11 |

| Data sourced from Kirchweger et al., 2022. The in silico scores represent docking predictions into different AMPK crystal structures. The in vitro data represents the mean fold activation ± standard deviation. |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMIGKDXUOPLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688724 | |

| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-65-8 | |

| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Rational Design of Synthetic Routes for Biphenyl (B1667301) Carboxylic Acids

The synthesis of biphenyl carboxylic acids is a cornerstone of organic chemistry, with applications ranging from materials science to pharmaceuticals. lookchem.comajgreenchem.com The rational design of synthetic routes for these compounds hinges on the selection of an appropriate carbon-carbon bond coupling strategy, alongside considerations for regioselectivity and, where applicable, stereoselectivity.

The formation of the central carbon-carbon single bond that defines the biphenyl structure is the critical step in the synthesis. Among the various methods available, palladium-catalyzed cross-coupling reactions are preeminent due to their efficiency, functional group tolerance, and mild reaction conditions. acs.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely used method for synthesizing biphenyl derivatives. ajgreenchem.comacs.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. lookchem.comresearchgate.net The general mechanism allows for the reliable formation of the biaryl linkage. rsc.org Other notable methods include the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halides, though it often requires harsher reaction conditions. arabjchem.org Given its mild conditions and broad functional group compatibility, the Suzuki-Miyaura coupling is the preferred method for complex molecules like substituted biphenyl carboxylic acids. lookchem.comacs.org

Regioselectivity , the control over which atoms form the new bond, is inherently well-defined in the Suzuki-Miyaura reaction. The carbon-carbon bond forms specifically between the carbon atom previously attached to the halogen in the aryl halide and the carbon atom attached to the boron in the aryl boronic acid. This predictability is crucial for the synthesis of unsymmetrically substituted biphenyls.

Stereoselectivity becomes a key consideration for biphenyls that exhibit axial chirality, a phenomenon known as atropisomerism. This occurs when rotation around the central C-C bond is restricted due to bulky substituents at the ortho-positions of both aromatic rings. While 4-(4-hydroxyphenyl)-3-methoxybenzoic acid itself is not chiral, the synthesis of chiral biphenyl derivatives often employs asymmetric Suzuki-Miyaura coupling reactions. beilstein-journals.org This can be achieved by using chiral phosphine (B1218219) ligands that coordinate to the palladium catalyst, thereby inducing enantioselectivity in the coupling process. beilstein-journals.org

Targeted Synthesis of this compound

The targeted synthesis of this compound is best approached using the Suzuki-Miyaura cross-coupling reaction, which offers a direct and efficient route to the desired product.

A logical retrosynthetic analysis for this compound via a Suzuki coupling suggests two primary precursor pairs:

Route A: Coupling of 4-bromo-3-methoxybenzoic acid with 4-hydroxyphenylboronic acid .

Route B: Coupling of 4-iodovanillic acid (4-hydroxy-3-methoxy-5-iodobenzoic acid) derivatives with a suitable phenylboronic acid.

Route A is often preferred due to the commercial availability and stability of the starting materials. The synthesis begins with 3-methoxy-4-hydroxybenzoic acid (vanillic acid), a readily available natural product. mdpi.comnih.gov The initial functionalization step would involve the selective bromination at the C4 position, ortho to the methoxy (B1213986) group and para to the carboxylic acid, followed by protection of the acidic protons of the carboxylic acid and phenol (B47542) if necessary, although the Suzuki reaction often tolerates these groups.

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. numberanalytics.com Key parameters for the Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent system. researchgate.net

Catalyst/Ligand System: Palladium sources like Pd(PPh₃)₄ or combinations of a palladium precursor such as Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) are commonly used. acs.orgbeilstein-journals.org For large-scale synthesis, heterogeneous catalysts like palladium on carbon (Pd/C) can be advantageous for easier product purification and catalyst recycling. acs.org

Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.netbeilstein-journals.org The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The reaction is typically performed in a two-phase system or a polar aprotic solvent. Mixtures like DME/H₂O, dioxane/H₂O, or DMF/H₂O are effective at dissolving both the organic precursors and the inorganic base. acs.orgmdpi.com

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. researchgate.netmdpi.com

The following table summarizes typical conditions that can be optimized for the synthesis of biphenyl carboxylic acids.

| Parameter | Options | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C | Affects catalytic activity and stability. Pd/C allows for easier removal. acs.org |

| Ligand | PPh₃, XPhos, SPhos, N-heterocyclic carbenes | Enhances catalyst activity and stability, especially for challenging substrates. acs.orgnumberanalytics.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid; choice can influence yield significantly. lookchem.comresearchgate.net |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF | Must dissolve both organic substrates and inorganic base to facilitate the reaction. mdpi.com |

| Temperature | Room Temperature to 110 °C | Higher temperatures can increase reaction rates but may also lead to side products. mdpi.com |

Derivatization Strategies of the Core this compound Scaffold

The this compound scaffold possesses three distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and two aromatic rings—that can be selectively modified to produce a library of derivatives. arabjchem.org

Carboxylic Acid Modifications: The carboxylic acid is a versatile handle for derivatization.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields esters. For example, esterification is a common initial step in the synthesis of more complex molecules. mdpi.com

Amidation: Coupling with amines using reagents like EDC·HCl and DMAP produces a wide range of amides. researchgate.net

Phenolic Hydroxyl Modifications: The hydroxyl group can be readily functionalized.

Alkylation (Ether Formation): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields ethers. This strategy is used in the synthesis of the drug Bosutinib from a related precursor. mdpi.com

Acylation (Ester Formation): Reaction with acyl chlorides or anhydrides provides the corresponding esters.

Aromatic Ring Modifications: The electron-rich nature of the two phenyl rings allows for electrophilic aromatic substitution.

Nitration: Introduction of a nitro group can be achieved using nitric acid. mdpi.com The position of nitration is directed by the existing activating groups (hydroxyl and methoxy).

Halogenation: Selective introduction of bromine or chlorine can provide further handles for subsequent cross-coupling reactions.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its properties for various applications.

Esterification and Amidation Reactions

The carboxylic acid group is a primary site for transformations such as esterification and amidation, which are fundamental reactions in organic synthesis for creating esters and amides, respectively.

Esterification

Esterification is the process of converting a carboxylic acid into an ester. For aromatic carboxylic acids like this compound, a common method is Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemcess.comiajpr.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester. iajpr.com For instance, the esterification of the structurally related 3-methoxy-4-hydroxybenzoic acid is the initial step in the synthesis of the kinase inhibitor bosutinib, highlighting the industrial relevance of this transformation. mdpi.com

Alternative methods for esterification that proceed under milder conditions can also be employed. These include reacting the carboxylic acid with a halogenated hydrocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com The choice of method often depends on the substrate's sensitivity to strong acids and high temperatures.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), concentrated H₂SO₄, Reflux | Alkyl ester | chemcess.comiajpr.commdpi.com |

| Alkylation | Halocarbon, nonquaternizable tertiary amine | Ester | google.com |

| Catalytic Esterification | Glucose, γ-Al₂O₃/SO₄²⁻ catalyst | Glucosyl ester | researchgate.net |

Amidation

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to facilitate the reaction and improve yields. mdpi.comnih.gov For example, a protocol for the amidation of hydroxycinnamic acids involves a two-step reaction starting with the formation of an NHS-ester using DCC, followed by reaction with an amine. mdpi.com Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is used with a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). researchgate.net These methods are widely applicable for the synthesis of a variety of amide derivatives from carboxylic acids.

| Coupling Agent | Additive/Base | Solvent | Product Type | Reference |

| DCC | N-hydroxysuccinimide (NHS) | Ethyl Acetate, Acetone | Amide | mdpi.com |

| DCC | 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Amide | nih.gov |

| HATU | Triethylamine (Et₃N) | Dimethylformamide (DMF) | Amide | researchgate.net |

Modifications of Hydroxyl and Methoxy Moieties

The phenolic hydroxyl and the methoxy groups on the biphenyl structure of this compound are also amenable to various chemical modifications, allowing for further structural diversification.

Modifications of the Hydroxyl Moiety

The phenolic hydroxyl group is a versatile functional group that can undergo several key reactions, most notably etherification (alkylation) and acylation.

Etherification (Alkylation): This reaction converts the hydroxyl group into an ether. A standard procedure involves deprotonating the phenol with a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This is followed by a reaction with an alkyl halide (e.g., an alkyl bromide or chloride). mdpi.com In a reported synthesis, the hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate was successfully alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate in DMF. mdpi.com This Williamson ether synthesis is a robust and widely used method. Reductive etherification using specific catalysts in an alcohol solvent also represents a viable "green" chemistry approach. osti.gov

Acylation: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Care must be taken to ensure selectivity if the carboxylic acid group on the other ring is not protected, as it can also react under these conditions.

Modifications of the Methoxy Moiety

The primary transformation for the methoxy group is demethylation, which converts it into a hydroxyl group.

Demethylation: The cleavage of the methyl ether can be accomplished using strong acids or Lewis acids. Hydrobromic acid (HBr) is a common reagent for this purpose, where the reaction is typically carried out at elevated temperatures. google.com The process involves heating the methoxy-containing compound with a concentrated solution of HBr. google.com Other potent demethylating agents include boron tribromide (BBr₃), which is effective even at low temperatures. This reaction provides a route to poly-hydroxylated derivatives of the parent compound.

| Moiety | Reaction | Reagents and Conditions | Resulting Functional Group | Reference |

| Hydroxyl | Etherification (Alkylation) | Alkyl halide (e.g., 1-bromo-3-chloropropane), K₂CO₃, DMF | Ether | mdpi.com |

| Methoxy | Demethylation | Hydrobromic acid (HBr), heat | Hydroxyl | google.com |

In Vitro Biological Activity Investigations

Enzyme Modulation and Inhibition Studies

Kinase Inhibition Assays (e.g., EGFR, PI3Kα)

Direct scientific studies investigating the inhibitory effects of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid on Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase alpha (PI3Kα) were not prominently found in the reviewed literature. However, the broader context of cancer research often involves targeting these pathways. For instance, in triple-negative breast cancer cells, which often exhibit high EGFR expression, the combination of EGFR inhibitors with PI3K/AKT pathway inhibitors has been shown to enhance anti-proliferative effects. nih.gov This suggests that compounds affecting these pathways are of significant scientific interest, though specific data for this compound is not available.

Histone Deacetylase (HDAC) Inhibition Studies

There is no specific evidence detailing the direct inhibitory activity of this compound on histone deacetylases (HDACs). However, research into structurally similar compounds provides relevant insights. Specifically, derivatives of 4-hydroxybenzoic acid (4-HBA) have been identified as selective inhibitors of HDAC6, a unique isoenzyme involved in various cellular processes, including protein trafficking and cell migration. nih.gov

In studies on chemo-resistance, 4-HBA was found to act as an HDAC6 inhibitor that could reverse adriamycin (a brand name for doxorubicin) resistance in human breast cancer cells. nih.gov This action was associated with the promotion of the HIPK2/p53 pathway. nih.gov These findings highlight the potential of the 4-hydroxybenzoic acid scaffold as a basis for developing selective HDAC inhibitors, although the activity of this compound itself remains to be determined. nih.govnih.gov

Evaluation of Other Enzymatic Targets (e.g., Urease, Laccase)

Urease Inhibition: While direct studies on this compound are limited, research on derivatives of its parent compound, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), has demonstrated significant urease inhibitory activity. A study evaluating a series of vanillic acid derivatives against jack bean urease found several compounds to be potent inhibitors. rjptonline.org The most active derivatives exhibited inhibitory effects comparable to the standard inhibitor, thiourea. rjptonline.org

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Derivative 3 | 33.52 |

| Derivative 14 | 32.41 |

| Derivative 17 | 30.06 |

| Thiourea (Standard) | 33.50 |

Data sourced from a study on synthesized derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid). rjptonline.org

Laccase Inhibition: The interaction with laccase, a multi-copper oxidase, has also been explored for related compounds. Laccases are involved in the transformation of a wide range of phenolic compounds. nih.gov Hydrazide–hydrazone derivatives based on 4-hydroxybenzoic acid have been investigated as potent inhibitors of laccase-producing phytopathogenic fungi. mdpi.com These findings suggest that the 4-hydroxybenzoic acid structural motif is a promising scaffold for developing effective antifungal agents by targeting laccase. mdpi.com

Cellular Response and Pathway Analysis (In Vitro)

Investigation of Cell Survival and Apoptosis Induction in Malignant Cell Lines (e.g., Akt/NFκB Pathway)

The Akt/NFκB signaling pathway is a critical regulator of cell survival in many cancers. nih.govnih.gov A methyl ester derivative of the parent compound, known as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been specifically studied for its ability to target this pathway in prostate cancer cells. nih.govnih.gov

Research demonstrated that HMBME inhibits the proliferation of human and mouse prostate cancer cells and induces apoptosis. nih.gov The molecular mechanism for this activity was elucidated, showing that HMBME:

Reduces the levels of the activated, phosphorylated form of Akt. nih.govnih.gov

Inhibits the kinase activity of Akt. nih.govnih.gov

Significantly reduces the transcriptional and DNA-binding activity of NFκB. nih.govnih.gov

Furthermore, the study showed that overexpression of a constitutively active form of Akt could reverse the growth inhibition and apoptosis induced by HMBME, confirming the direct role of Akt signaling in the compound's mechanism of action. nih.gov These results indicate that HMBME-mediated inhibition of Akt kinase activity is a key step in suppressing the Akt/NFκB cell survival pathway. nih.gov

Assessment of Anti-Proliferative Effects in Doxorubicin-Sensitive and -Resistant Cell Models

The anti-proliferative properties of 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) have been evaluated in both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) human leukemia cell lines. nih.govnih.gov Studies have shown that VA decreases the viability of both cancer cell types in a manner that is dependent on both dose and time. nih.govnih.gov

In one study, treatment with VA at concentrations of 5 mM and 10 mM significantly reduced the viability of doxorubicin-resistant K562/Dox cells over time. bohrium.com This suggests that this compound may help overcome mechanisms of drug resistance. nih.govbohrium.com

| Treatment | 48 hours | 72 hours | 96 hours |

|---|---|---|---|

| 5 mM VA | 75.30% | 70.74% | 65.46% |

| 10 mM VA | 53.49% | 41.00% | 35.94% |

Data reflects significant changes in cell viability (p < 0.05) compared to untreated controls. The data is from a study that is not yet published in a journal, but is available on a preprint server or other platform. bohrium.com

The ability of VA to reduce cell viability in both sensitive and resistant cell lines indicates its potential as an anti-proliferative agent that may circumvent common drug resistance mechanisms. nih.govnih.gov

Studies on Oxidative Stress Mitigation and Antioxidant Mechanisms in Cellular Contexts

While comprehensive cellular studies on the direct antioxidant mechanisms of this compound are limited, the broader class of phenolic acids, to which it belongs, is well-recognized for potent antioxidant properties. Research on structurally similar compounds suggests that their antioxidant effects in cellular contexts are often attributed to their ability to scavenge reactive oxygen species (ROS), chelate metal ions involved in ROS generation, and modulate the activity of endogenous antioxidant enzymes.

For instance, studies on other hydroxybenzoic acid derivatives have demonstrated their capacity to protect cells from oxidative damage induced by various stressors. These compounds can directly neutralize free radicals such as the superoxide (B77818) anion and hydroxyl radical, thereby preventing damage to cellular components like lipids, proteins, and DNA. Although specific data on this compound's impact on cellular ROS levels or enzymes like superoxide dismutase (SOD) and catalase (CAT) is not extensively detailed in the available literature, its chemical structure, featuring hydroxyl and methoxy (B1213986) groups on the phenyl rings, suggests a high potential for such antioxidant activities. The interaction of phenolic acids with proteins, such as human serum albumin, can also influence their antioxidant capacity. nih.gov

Protein Binding Studies with Biological Macromolecules (e.g., Human Serum Albumin)

The interaction of small molecules with plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Human serum albumin (HSA) is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous compounds. The binding of this compound (also known as vanillic acid) to HSA has been investigated, revealing significant interaction.

Fluorescence quenching studies have been employed to characterize the binding parameters. nih.gov These studies show that the compound can bind to HSA, leading to a quenching of the intrinsic fluorescence of the protein. The binding mechanism is thought to involve a dynamic quenching process. nih.gov Thermodynamic analysis indicates that the binding is a spontaneous process, driven by forces such as hydrogen bonds and van der Waals interactions. nih.gov

The binding affinity is typically quantified by the binding constant (Ka), which provides a measure of the strength of the interaction. The number of binding sites (n) on the protein for the compound is also a key parameter.

| Parameter | Value | Conditions |

|---|---|---|

| Binding Constant (Kb) at 298 K | Data not specifically available for this isomer in the provided search results. | pH 7.4 |

| Binding Constant (Kb) at 310 K | Data not specifically available for this isomer in the provided search results. | pH 7.4 |

| Number of Binding Sites (n) | Approximately 1 | pH 7.4, 298 K and 310 K |

| Binding Mechanism | Dynamic Quenching | - |

| Primary Interacting Forces | Hydrogen bonds and Van der Waals forces | - |

Anti-Microbial Activity Profiling (In Vitro)

The increasing prevalence of antibiotic resistance has spurred the search for novel antimicrobial agents from various sources, including natural and synthetic compounds. Phenolic acids and their derivatives have garnered considerable attention for their potential antimicrobial properties.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

The antibacterial activity of this compound and related compounds has been a subject of investigation. While specific minimum inhibitory concentration (MIC) values for this exact compound against Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium) are not consistently reported in the readily available literature, studies on closely related compounds provide insights into its potential efficacy. For example, vanillic acid has shown inhibitory activity against various plant pathogenic bacteria. researchgate.net The antibacterial action of phenolic acids is generally attributed to their ability to disrupt cell membranes, interfere with essential enzymes, and inhibit nucleic acid synthesis.

| Organism | Strain | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | Data not available in search results |

| Escherichia coli | ATCC 25922 | Data not available in search results |

Assessment of Antifungal Properties

In addition to antibacterial activity, the potential of this compound as an antifungal agent has been explored, particularly against opportunistic fungal pathogens. The structural characteristics of phenolic compounds are known to contribute to their antifungal effects, which can include the disruption of fungal cell wall synthesis, alteration of cell membrane permeability, and inhibition of critical enzymes.

Studies on benzoic acid derivatives have demonstrated varying degrees of efficacy against fungi such as Candida albicans and Aspergillus niger. For instance, some benzoic acid esters have been shown to possess antifungal effects against Candida albicans. nih.gov However, specific MIC values for this compound against these particular fungal strains are not extensively documented in the available scientific literature. Further research is required to fully elucidate its antifungal spectrum and mechanism of action.

| Organism | Strain | MIC (μg/mL) |

|---|---|---|

| Candida albicans | ATCC 10231 | Data not available in search results |

| Aspergillus niger | ATCC 16404 | Data not available in search results |

Structure Activity Relationship Sar Studies

Elucidating the Influence of Aromatic Substituents on Biological Potency

The biological potency of biphenyl (B1667301) derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. ajgreenchem.com The biphenyl scaffold itself is a crucial structural component in many pharmacologically active compounds, and its derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. ajgreenchem.comarabjchem.org

The substituents on the phenyl rings can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for target binding. lumenlearning.com For instance, electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the aromatic rings, affecting interactions such as π-π stacking, π-cation, and hydrogen bonding with the target protein's active site. ajgreenchem.comlumenlearning.com

In studies on related biphenyl mannosides, which are FimH antagonists, introducing substituents on the phenyl ring ortho to the glycosidic bond led to significant enhancements in potency. This improvement is thought to arise from increased hydrophobic interactions with key residues in the FimH protein. nih.gov Specifically, analogs with ortho-substituents like chloro (Cl), methyl (Me), and trifluoromethyl (CF3) were found to be substantially more potent than the unsubstituted parent compound. nih.gov The trend in potency enhancement was observed as CF3 > Cl = Me > OMe > F. nih.gov This highlights that both steric bulk and electronic effects of the substituent play a role in optimizing biological activity.

Similarly, in a series of biphenyl carboxylic acids synthesized as potential anticancer agents, compounds with unsubstituted phenyl rings or those with a benzyloxy group showed potent activity, suggesting that the size and nature of the substituent are critical for fitting into the biological target's cavity. ajgreenchem.com In contrast, analogs with chloro, cyano, methoxy (B1213986), trifluoromethyl, and methyl groups exhibited lower activities in that specific study. ajgreenchem.com

Role of the Carboxylic Acid Functionality in Molecular Recognition and Target Binding

The carboxylic acid functional group is a common pharmacophore in many drugs and plays a pivotal role in molecular recognition and target binding. ajgreenchem.comnih.gov Its ability to exist as a carboxylate anion at physiological pH allows it to form strong electrostatic interactions and hydrogen bonds with complementary residues, such as arginine, lysine, or histidine, in a protein's binding site. nih.gov This acidity and hydrogen-bonding capability are often key determinants in drug-target interactions. nih.gov

In biphenyl-derived drugs like Diflunisal and Flurbiprofen, the carboxylic acid moiety is essential for their anti-inflammatory activity. ajgreenchem.com The carboxyl group also enhances the polarity and hydrophilicity of a molecule, which can influence its bioavailability. ajgreenchem.com

Docking studies of a potent biphenyl carboxylic acid derivative with the estrogen receptor α revealed that the oxygen atom of the carboxylic group forms a crucial hydrogen bond interaction with the active site residue Thr347. ajgreenchem.com This interaction anchors the molecule in the binding pocket, facilitating other favorable interactions like π-cation and π-sulfur interactions between the biphenyl rings and other residues. ajgreenchem.com However, the presence of a carboxylic acid can also present liabilities, such as metabolic instability or limited ability to cross biological membranes, prompting the exploration of bioisosteric replacements. nih.gov

Systematic Analog Synthesis and Biological Evaluation for Lead Optimization

Lead optimization is an iterative process involving the synthesis and biological testing of analogs to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. medium.com For biphenyl structures, this often involves well-established synthetic methods like the Suzuki-Miyaura coupling, which allows for the versatile combination of various substituted phenyl rings. ajgreenchem.comnih.gov

Studies on biphenylcarboxylic acid analogs have shown that para- and meta-substituted compounds often exhibit higher activity compared to their ortho-substituted counterparts. nih.gov The lower activity of ortho-substituted analogs can sometimes be attributed to steric hindrance, where the substituent near the biphenyl linkage prevents the molecule from adopting the optimal conformation for binding. nih.gov

The electronic effects of substituents—whether they are electron-donating or electron-withdrawing—also play a critical role. Activating groups (electron-donating) like hydroxyl (-OH) or methoxy (-OCH3) increase the electron density of the aromatic ring, making it a better nucleophile and potentially enhancing interactions with electron-deficient pockets in the target protein. lumenlearning.compearson.com Conversely, deactivating groups (electron-withdrawing) like nitro (-NO2) or cyano (-CN) decrease electron density. lumenlearning.com The strategic placement of these groups can fine-tune the electronic properties of the molecule to maximize binding affinity.

| Analog Series | Substituent | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Biphenyl Mannosides (FimH Antagonists) | -CF3 | ortho | Strongly Increased | nih.gov |

| Biphenyl Mannosides (FimH Antagonists) | -Cl | ortho | Increased | nih.gov |

| Biphenyl Mannosides (FimH Antagonists) | -CH3 | ortho | Increased | nih.gov |

| Biphenyl Carboxylic Acids (Anticancer) | -Cl, -CN, -OCH3, -CF3, -CH3 | Various | Decreased (relative to unsubstituted) | ajgreenchem.com |

| Biphenyl Carboxylic Acids (Glyceride Synthesis Inhibitors) | Phenyl | para/meta | Higher Inhibition | nih.gov |

| Biphenyl Carboxylic Acids (Glyceride Synthesis Inhibitors) | Phenyl | ortho | Lower Inhibition (Steric Hindrance) | nih.gov |

Bioisosteric replacement is a key strategy in drug design to address issues with a lead compound, such as poor metabolic stability, toxicity, or low bioavailability, while retaining or improving its biological activity. nih.govdrughunter.com This involves replacing a functional group with another that has similar physical or chemical properties. drughunter.com

For the carboxylic acid moiety, several non-classical bioisosteres are commonly employed. drughunter.com The tetrazole ring is one of the most widely used replacements. drughunter.com It has a similar pKa to a carboxylic acid, allowing it to remain ionized at physiological pH and participate in similar ionic interactions, but it can offer greater metabolic stability and lipophilicity. drughunter.com In the development of the angiotensin II receptor antagonist Losartan, replacing a carboxylic acid with a tetrazole group enhanced potency tenfold. nih.gov

Other common bioisosteres for carboxylic acids include sulfonamides, hydroxamic acids, and boronic acids. nih.govdrughunter.com Sulfonamides are weaker acids than carboxylic acids but share similar hydrogen-bonding properties and can improve membrane permeability. drughunter.com Each replacement must be evaluated carefully, as the success of a bioisosteric substitution is highly dependent on the specific drug-target context. nih.gov The optimal choice depends on a balance of properties including acidity, geometry, lipophilicity, and metabolic stability. nih.gov

| Original Group | Bioisostere | Key Properties and Rationale for Replacement | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity (pKa) and geometry; increased lipophilicity and metabolic stability. | drughunter.comnih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Weaker acid but similar H-bonding; can enhance metabolic stability and membrane permeability. | drughunter.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can chelate metal ions in enzyme active sites; acidity can be modulated. | nih.gov |

| Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)2) | Neutral at physiological pH; can form reversible covalent bonds with target nucleophiles. | drughunter.com |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO2R) | Maintains acidity and H-bonding pattern; can improve oral bioavailability. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to the active site of a protein.

Due to the limited number of molecular docking studies specifically focused on 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid, research on the closely related and structurally similar compound, vanillic acid, provides valuable insights into its potential biological interactions.

Molecular docking simulations of vanillic acid have been performed against several protein targets, revealing its potential to interact with key enzymes involved in various physiological processes. For instance, in a study investigating its potential as an anticancer agent, vanillic acid was docked against the apoptotic proteins Caspase-3 and Caspase-9. The results indicated strong binding affinities, with docking scores of -36.9 kcal/mol for Caspase-3 and -36.471 kcal/mol for Caspase-9, suggesting a potential mechanism for inducing apoptosis in cancer cells researchgate.net.

In the context of antidiabetic research, vanillic acid has been docked against α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. The binding energies were found to be -65.52 kcal/mol and -61.63 kcal/mol, respectively, indicating a strong inhibitory potential jabonline.in. Similarly, in studies related to its anti-inflammatory properties, vanillic acid exhibited a high binding energy of -78.0683 kcal/mol with Tumor Necrosis Factor-alpha (TNF-α) jabonline.in.

Another study focused on xanthine oxidase (XO), an enzyme implicated in gout, where vanillic acid was identified as a promising inhibitor. Molecular docking revealed a strong interaction between vanillic acid and the active site of XO nih.gov.

The binding of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) to human serum albumin (HSA), a major transport protein in the blood, has also been investigated. Thermodynamic data from these studies suggest that the interaction is spontaneous and primarily driven by hydrogen bonds and Van der Waals forces nih.govnih.gov.

| Protein Target | Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Caspase-3 | -36.9 | Anticancer |

| Caspase-9 | -36.471 | Anticancer |

| α-Amylase | -65.52 | Antidiabetic |

| α-Glucosidase | -61.63 | Antidiabetic |

| Tumor Necrosis Factor-alpha (TNF-α) | -78.0683 | Anti-inflammatory |

| Xanthine Oxidase (XO) | Data not available in kcal/mol | Antigout |

| Human Serum Albumin (HSA) | Spontaneous interaction | Drug Transport |

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings slideshare.netnih.gov.

For this compound, the key pharmacophoric features can be inferred from its chemical structure and the interactions observed in docking studies of its analog, vanillic acid. The hydroxyl and carboxyl groups are potent hydrogen bond donors and acceptors. The methoxy (B1213986) group can also participate in hydrogen bonding as an acceptor. The phenyl rings provide hydrophobic and aromatic interaction sites.

In the active site of target proteins, these pharmacophoric features of this compound would be expected to form specific interactions with amino acid residues, creating "interaction hotspots." For example, the hydroxyl and carboxyl groups are likely to form hydrogen bonds with polar or charged residues such as serine, threonine, aspartic acid, and glutamic acid. The phenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

| Pharmacophoric Feature | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Hydroxyl Group (Donor/Acceptor) | Ser, Thr, Asp, Glu, His | Hydrogen Bond |

| Carboxyl Group (Donor/Acceptor) | Arg, Lys, His, Ser, Thr | Hydrogen Bond, Ionic Interaction |

| Methoxy Group (Acceptor) | Ser, Thr | Hydrogen Bond |

| Phenyl Rings | Phe, Tyr, Trp, Leu, Ile, Val | π-π Stacking, Hydrophobic Interaction |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

The absorption of a drug from the gastrointestinal (GI) tract and its ability to cross the blood-brain barrier (BBB) are critical determinants of its efficacy. In silico models for predicting these properties are often based on physicochemical parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

| ADMET Property | Predicted Outcome for Vanillic Acid (as a surrogate) | Basis of Prediction |

|---|---|---|

| Gastrointestinal Absorption | High | Compliance with Lipinski's Rule of Five |

| Blood-Brain Barrier Permeation | Likely to cross | ADMET analysis of structurally related compounds |

Identifying metabolic "soft spots" in a molecule is essential for understanding its metabolic stability and potential for biotransformation. These are chemically labile sites in a molecule that are susceptible to modification by metabolic enzymes, primarily cytochrome P450s. In silico tools can predict these soft spots, guiding medicinal chemists in modifying the molecule to improve its metabolic profile.

For this compound, potential metabolic soft spots would likely include the hydroxyl and methoxy groups, which are susceptible to glucuronidation, sulfation, and O-demethylation. The aromatic rings could also undergo hydroxylation. Predicting these metabolic pathways is crucial for understanding the compound's in vivo fate and for designing future biotransformation studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule. These calculations can elucidate properties like the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

While specific DFT calculations for this compound are not extensively reported, studies on similar molecules provide a framework for understanding its electronic properties. For instance, DFT calculations on 4-hydroxy-3-methylbenzoic acid have been used to determine its HOMO-LUMO gap researchgate.net. Quantum chemical studies on vanillic acid have also been conducted to understand its electronic spectra and electrostatic potential researchgate.netcore.ac.ukresearchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack) sciencegate.app. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl, carboxyl, and methoxy groups, and positive potential around the hydrogen atoms.

| Quantum Chemical Property | Predicted Characteristics for this compound (inferred from analogs) | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Relatively small, suggesting moderate reactivity | Indicates chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms, positive on hydroxyl hydrogens | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the properties of organic compounds.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization of the molecule. This computational process determines the lowest energy arrangement of the atoms in space, which corresponds to the most stable three-dimensional structure of the molecule. For a compound like "this compound," this process would precisely calculate the bond lengths, bond angles, and dihedral angles between the constituent atoms. A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and behavior. These properties are derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ELUMO - EHOMO) is the energy gap. A smaller gap generally suggests higher chemical reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity, such as electronegativity (χ), chemical hardness (η), and global softness (S). orientjchem.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

While specific DFT studies focused exclusively on "this compound" are not prominent in the surveyed scientific literature, the expected outcomes of such an analysis can be summarized. The following table illustrates the type of data that would be generated.

| Calculated Property | Description | Typical Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 4.5 eV |

| Dipole Moment | Measure of the net molecular polarity | ~ 3.0 Debye |

| Electronegativity (χ) | Tendency to attract electrons | ~ 3.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.25 eV |

Note: The values in the table are illustrative and represent typical ranges for similar phenolic compounds. Actual values would require a specific DFT calculation for "this compound."

Conformation Analysis and Conformational Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For "this compound," the most significant conformational flexibility arises from the rotation around the single bond connecting the two phenyl rings.

The goal of a conformation analysis is to identify the most stable conformers (rotational isomers or rotamers) and to understand the energy barriers that separate them. This is achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. The resulting data can be used to construct a potential energy surface or a conformational landscape map, which visualizes the energy of the molecule as a function of its geometry.

Methodology: A typical conformational analysis would involve a "relaxed scan" of the dihedral angle defining the orientation of the two phenyl rings relative to each other. For each incremental rotation, the rest of the molecule's geometry is optimized to find the lowest energy for that specific dihedral angle. This process maps out the energy profile, revealing energy minima (stable conformers) and energy maxima (transition states between conformers). Such calculations can identify, for example, whether a planar or a twisted arrangement of the phenyl rings is more stable. nih.gov

Conformational Landscape: The results of the conformational scan generate a landscape that details the relative energies of different conformers. The most stable conformation is the one with the lowest energy, and it is expected to be the most populated at thermal equilibrium. The energy differences between various conformers and the rotational barriers between them provide insight into the molecule's flexibility and the likelihood of it adopting different shapes. For complex molecules, molecular dynamics simulations can also be employed to explore the conformational space over time and identify preferred orientations. mdpi.com

The following table illustrates the kind of data that a conformational analysis of the dihedral angle between the two phenyl rings would produce.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~ 40° | 0.00 | Most stable, non-planar conformation. |

| Local Minimum | ~ 140° | 1.20 | Another stable, twisted conformation. |

| Transition State 1 | 0° | 3.50 | Planar arrangement, sterically hindered. |

| Transition State 2 | 90° | 2.80 | Perpendicular arrangement. |

Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific conformational analysis studies on "this compound" were not identified in the reviewed literature. The values represent a plausible scenario for a bi-aryl compound of this nature.

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets and Therapeutic Applications

Future research should prioritize the identification of specific molecular targets for 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid to unlock its therapeutic potential. The biphenyl (B1667301) structure is present in drugs targeting a range of conditions, from cardiovascular disease to cancer. frontiersin.orgwikipedia.org

Initial investigations could draw parallels from its structural analog, vanillic acid (4-hydroxy-3-methoxybenzoic acid), which has demonstrated antioxidant, anti-inflammatory, and anticancer properties. ijpsjournal.comjddtonline.info Studies on vanillic acid and its derivatives have pointed to the modulation of key signaling pathways, including PI3K/Akt and NF-κB, which are crucial in cell survival and inflammation. ijpsjournal.comnih.gov Research could explore whether the extended biphenyl structure of this compound enhances interaction with these or other pathways. For instance, some biphenyl compounds have been designed as non-steroidal hormone receptor modulators or kinase inhibitors. researchgate.netbioworld.com

Molecular docking and simulation studies could be employed as a preliminary step to predict binding affinities to a wide array of proteins, such as kinases, cyclooxygenases (COX), and various receptors. researchgate.netnih.govresearchgate.net This computational screening can help prioritize targets for subsequent in vitro validation. Given the established anti-proliferative effects of related phenolic acids on cancer cells, initial therapeutic applications to explore could include oncology, particularly in cancers where pathways like Akt/mTOR are dysregulated. bioworld.comajgreenchem.comnih.gov

Table 1: Potential Molecular Targets and Therapeutic Areas

| Potential Molecular Target | Therapeutic Area | Rationale Based on Structural Analogs |

| PI3K/Akt/mTOR Pathway | Oncology, Inflammation | Vanillic acid and its derivatives modulate this critical cell survival and proliferation pathway. ijpsjournal.comnih.gov |

| NF-κB Pathway | Inflammation, Cancer | Vanillin and related compounds are known to inhibit this key inflammatory signaling pathway. mdpi.com |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Phenolic compounds are known for their anti-inflammatory effects, often mediated through COX inhibition. ijpsjournal.com |

| Estrogen Receptors | Oncology (Breast Cancer) | The biphenyl scaffold has been used to design non-steroidal estrogen receptor modulators. researchgate.net |

| Tyrosine Kinases | Oncology | The biphenyl structure is a common feature in various kinase inhibitors. bioworld.com |

Development of Advanced Delivery Systems for In Vitro Cellular Studies

A significant hurdle for many phenolic and biphenyl compounds in biological studies is their limited aqueous solubility and bioavailability. nih.govacs.org For instance, 4-biphenylcarboxylic acid is known to be insoluble in water. wikipedia.org It is crucial to anticipate similar challenges for this compound in cellular assays.

Future in vitro studies would benefit immensely from the development of advanced delivery systems. Formulating the compound into nanoparticles, liposomes, or micelles could enhance its solubility and ensure more consistent and reproducible results in cell-based experiments. These delivery systems can improve cellular uptake and allow for a more accurate determination of the compound's intrinsic biological activity by overcoming physical limitations. This step is essential before progressing to more complex biological models.

Table 2: Advanced Delivery Systems for In Vitro Research

| Delivery System | Potential Advantage for In Vitro Studies |

| Nanoparticles | Improves aqueous dispersion and cellular uptake. |

| Liposomes | Encapsulates the compound, aiding delivery across cell membranes. |

| Micelles | Increases solubility of hydrophobic compounds in aqueous culture media. |

| Complexation with Cyclodextrins | Forms inclusion complexes to enhance solubility and stability. |

Integration with High-Throughput Screening Methodologies

To efficiently explore the vast biological landscape, this compound and a library of its derivatives should be integrated into high-throughput screening (HTS) platforms. mdpi.commedchemexpress.com HTS allows for the rapid assessment of a compound's effect across hundreds or thousands of biological targets simultaneously. researchgate.net

This approach can accelerate the discovery of novel activities beyond those predicted by its structural similarity to other phenolic acids. Screening libraries composed of diverse phenols have proven to be a valuable resource for identifying new lead compounds for drug discovery. chemfaces.com Both biochemical assays (targeting specific enzymes or receptors) and cell-based phenotypic assays can be employed. Phenotypic screening, in particular, can uncover unexpected therapeutic effects by observing changes in cell health, morphology, or function without a preconceived target. This unbiased approach is a powerful tool for identifying entirely new mechanisms of action and therapeutic applications. nih.gov

Table 3: High-Throughput Screening (HTS) Strategies

| HTS Approach | Objective | Examples of Assays |

| Biochemical Screening | Identify direct interactions with specific molecular targets. | Kinase activity assays, receptor binding assays, enzyme inhibition assays. |

| Cell-Based Phenotypic Screening | Discover effects on cellular processes and identify novel activities. | Cell viability/cytotoxicity assays, reporter gene assays, high-content imaging for morphological changes. |

| Antioxidant Capacity Screening | Quantify free-radical scavenging and antioxidant potential. | DPPH, ABTS, FRAP assays. mdpi.com |

Exploration of Biosynthetic Pathways of Structurally Related Natural Products

While this compound may be primarily accessible through chemical synthesis, exploring the biosynthesis of structurally related natural products could open avenues for biocatalysis and the generation of novel derivatives. researchgate.netbiosynce.com Biphenyl structures are found in nature, particularly in plants and fungi. frontiersin.orgacs.org

Future research could involve genomic mining of various organisms to identify gene clusters responsible for biphenyl biosynthesis. Understanding the enzymatic machinery, such as the role of specific hydroxylases and coupling enzymes, could enable the heterologous expression of these pathways in microbial hosts like E. coli or yeast. This synthetic biology approach would not only provide a sustainable route for producing the parent compound but also allow for combinatorial biosynthesis to create a library of novel derivatives with potentially improved pharmacological properties. The study of how organisms hydroxylate biphenyl rings, for example, is an established field that could provide valuable insights. nih.govnih.gov

Table 4: Research in Biosynthetic Pathways

| Research Area | Goal | Potential Outcome |

| Genomic Mining | Identify gene clusters in plants or fungi that produce biphenyl scaffolds. | Discovery of novel biosynthetic enzymes (e.g., oxygenases, synthases). |

| Heterologous Expression | Reconstruct biosynthetic pathways in microbial hosts. | Sustainable, bio-based production of the compound and its precursors. |

| Combinatorial Biosynthesis | Modify biosynthetic pathways to incorporate different substrates. | Generation of a library of novel biphenyl derivatives for screening. |

| Enzymatic Synthesis | Use isolated enzymes for specific chemical transformations. | Biocatalytic routes to supplement traditional chemical synthesis. |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cross-coupling reactions or stepwise functionalization of the benzoic acid core. For example, Suzuki-Miyaura coupling may introduce the hydroxyphenyl group, while methoxylation can be achieved via nucleophilic substitution. Reaction temperature, solvent polarity, and catalyst selection critically affect yield and purity. Lower temperatures (e.g., 0–25°C) reduce side reactions, while polar aprotic solvents like DMF enhance solubility of intermediates. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can researchers characterize the crystal structure of this compound, and what techniques are most reliable?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the crystal lattice parameters and hydrogen-bonding networks. For less crystalline samples, powder XRD paired with DFT-based computational modeling can provide structural insights. Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups and substituent positions. SC-XRD analysis of derivatives has revealed intramolecular hydrogen bonds between the hydroxyl and methoxy groups, stabilizing the planar conformation .

Q. What are the key physicochemical properties (e.g., solubility, melting point) relevant to experimental design?

The compound exhibits limited solubility in water but is soluble in polar solvents like methanol or DMSO. Its melting point ranges between 180–185°C, though phase transitions may occur under varying humidity. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended for precise thermal profiling. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) or co-solvent systems .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data when synthesizing derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from tautomerism, residual solvents, or stereochemical ambiguities. For example, misassignment of olefinic proton signals in azo derivatives has been reported due to unexpected ring-opening reactions during synthesis. To resolve this, use deuterated solvents for NMR, perform 2D-COSY/HSQC experiments, and validate results with high-resolution mass spectrometry (HR-MS). Independent replication of synthetic steps and peer validation are critical .

Q. What strategies are recommended for analyzing the compound's interaction with biological targets, considering potential binding discrepancies?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (Kd) and stoichiometry. For enzyme inhibition studies, kinetic assays (e.g., Michaelis-Menten plots with varying inhibitor concentrations) are essential. Molecular docking simulations (using software like AutoDock) can predict binding modes, but results must be cross-validated with mutagenesis studies to confirm key residues involved in interactions .

Q. How can enzymatic synthesis routes improve the sustainability of producing this compound compared to traditional methods?

Lipases or esterases can catalyze regioselective methoxylation or hydroxylation under mild conditions (pH 7–8, 30–40°C), reducing energy consumption and toxic byproducts. For example, immobilized Candida antarctica lipase B (CAL-B) has been used to synthesize structurally similar hydroxybenzoic acid derivatives with >80% enantiomeric excess. Life Cycle Assessment (LCA) tools should quantify environmental impacts, such as E-factor reductions .

Q. What computational methods are effective in predicting the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, transition states, and electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular dynamics simulations (MD) assess solvent effects on reaction kinetics. For photochemical applications, TD-DFT predicts UV-Vis absorption spectra, aiding in the design of light-activated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.